molecular formula C15H13NO4S2 B2596066 [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-methylbenzoate CAS No. 338776-80-0

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-methylbenzoate

Cat. No. B2596066
CAS RN: 338776-80-0
M. Wt: 335.39
InChI Key: MITIKSJWOLNLBL-DTQAZKPQSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of chlorantraniliprole, a compound with a similar structure, involves a novel telescopic process starting from a key raw material . Another method involves the use of a variant of anthranilic acid to get Chlorantraniliprole .

Scientific Research Applications

Involvement in Advanced Glycation End-Products Formation

One area of interest is its potential role or structural similarity to compounds involved in the formation of advanced glycation end-products (AGEs). For instance, methylglyoxal, a highly reactive alpha-oxoaldehyde, forms various AGEs like N(delta)-(5-methyl-4-imidazolon-2-yl)-L-ornithine (MG-H1) and others through its interaction with proteins. These compounds have significant implications in diabetes and neurodegenerative diseases, highlighting the importance of understanding related structures and reactions for therapeutic research (Nemet, Varga-Defterdarović, & Turk, 2006).

Contributions to Dopamine Agonists Development

Another application is seen in the development of dopamine agonists, where structural motifs similar to the query compound are employed. For example, the combination of 2-aminothiazole moiety with dopamine agonist frameworks leads to compounds with potential for Parkinson's disease treatment due to their oral availability and ability to modulate dopamine levels (van Vliet et al., 2000).

Antioxidant and Anti-inflammatory Properties

The structural analogs of the compound also demonstrate antioxidant and anti-inflammatory properties. For instance, thiazolidinedione derivatives show significant anti-inflammatory effects in models of allergic contact dermatitis, suggesting potential applications in treating inflammatory skin conditions (Venkatraman et al., 2004).

Role in Corrosion Inhibition

Research on thiazole derivatives, structurally related to the query compound, has unveiled their utility as corrosion inhibitors. Such studies are crucial in materials science, aiming at enhancing the lifespan and durability of metals in corrosive environments (Shainy, Ammal, & Joseph, 2017).

properties

IUPAC Name

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S2/c1-10-2-4-11(5-3-10)14(17)20-16-13-7-9-22(18,19)15-12(13)6-8-21-15/h2-6,8H,7,9H2,1H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITIKSJWOLNLBL-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C2CCS(=O)(=O)C3=C2C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C/2\CCS(=O)(=O)C3=C2C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-methylbenzoate

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